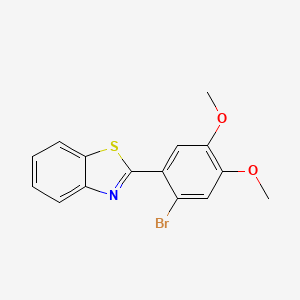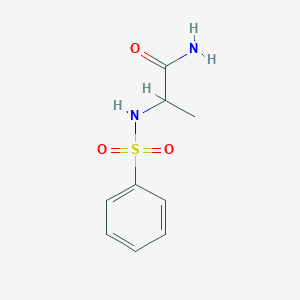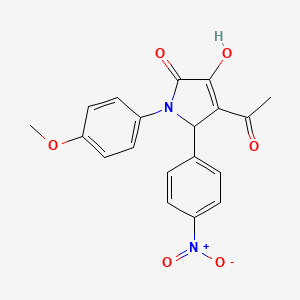![molecular formula C20H28N2 B5189307 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B5189307.png)
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
作用機序
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is expressed in both the central and peripheral nervous systems. Activation of this receptor leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain signals. This compound has been shown to produce analgesia through the activation of this receptor, and it has been suggested that its effects may be mediated by the release of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesia in animal models of acute and chronic pain. It has also been shown to have a lower potential for addiction and abuse compared to opioids. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine has several advantages as a research tool. It is highly selective for the α4β2 nicotinic acetylcholine receptor, which allows for the study of the specific effects of receptor activation. It is also a potent agonist, which allows for the study of the maximum effects of receptor activation. However, there are also limitations to the use of this compound in lab experiments. Its potency may make it difficult to determine the dose-response relationship, and its effects may be influenced by factors such as the route of administration and the species being studied.
将来の方向性
There are several areas of future research that could be explored with 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine. One area is the development of more selective agonists of the α4β2 nicotinic acetylcholine receptor, which could help to further elucidate the role of this receptor in pain modulation. Another area is the study of the potential anti-inflammatory effects of this compound, which could have implications for the treatment of pain associated with inflammation. Finally, the development of novel formulations of this compound could help to improve its pharmacokinetic properties and increase its potential as a pain reliever.
合成法
The synthesis of 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine involves several steps, starting with the preparation of a key intermediate, 3-(4-isopropenylphenyl)propionic acid. This intermediate is then converted to the corresponding nitrile, which is subsequently reduced to the amine using lithium aluminum hydride. The amine is then coupled with 2-bromopyridine to yield the final product, this compound.
科学的研究の応用
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential use as a pain reliever. It is a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals in the nervous system. This compound has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have a lower potential for addiction and abuse compared to opioids, which are commonly used for pain management.
特性
IUPAC Name |
3-[1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-16(2)18-10-8-17(9-11-18)15-22-13-4-3-7-20(22)19-6-5-12-21-14-19/h5-6,8,12,14,18,20H,1,3-4,7,9-11,13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWWPBMPOZWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5189255.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189265.png)
![2-chloro-N-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5189273.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5189280.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5189298.png)
![methyl 4-{[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5189303.png)

![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B5189329.png)

![(3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5189347.png)
